5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a brominated heterocyclic aromatic organic compound belonging to the pyrrolopyridine family. This compound features a bromine atom and a methyl group attached to its pyrrolopyridine core, which contributes to its unique chemical properties and biological activities. It is primarily recognized for its role as an intermediate in the synthesis of various heterocyclic structures and has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties .
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming system as 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, with the Chemical Abstracts Service (CAS) number 1190318-00-3. It has a molecular formula of and a molecular weight of approximately 211.06 g/mol . The compound is synthesized through various chemical reactions, often involving bromination processes.
The synthesis of 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine typically involves bromination of the precursor compound, 2-methyl-1H-pyrrolo[3,2-b]pyridine. The bromination process can be performed using bromine (Br₂) in a suitable solvent such as dichloromethane under controlled conditions to ensure high yield and purity. The reaction conditions may include specific temperatures and times that optimize the formation of the desired product.
In an industrial context, large-scale production may utilize continuous flow reactors and automated systems to enhance efficiency. Purification methods such as recrystallization or column chromatography are commonly employed following the synthesis to isolate the final product .
The molecular structure of 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine consists of a fused six-membered pyridine ring and a five-membered pyrrole ring, forming an essentially planar azaindole skeleton. The compound exhibits a root mean square deviation of 0.017 Å in its crystal structure, indicating a stable configuration. In the solid state, intermolecular hydrogen bonding interactions contribute to its crystalline form .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 211.06 g/mol |
Crystal System | Monoclinic |
Space Group | P21/c |
Density | 1.938 Mg/m³ |
5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine can participate in various chemical reactions:
These reactions expand the utility of this compound in organic synthesis and medicinal chemistry.
5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is typically characterized by its solid state at room temperature and presents as a brown solid upon crystallization. Its melting point and solubility characteristics vary depending on the solvent used during purification.
The compound is stable under standard laboratory conditions but may undergo reactions typical for brominated compounds when exposed to nucleophiles or oxidizing agents. Its reactivity profile makes it valuable for further synthetic applications in organic chemistry .
5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine has several applications across different fields:
The synthesis of 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine leverages advanced cross-coupling methodologies to achieve precise functionalization of the fused heterocyclic core. The Suzuki-Miyaura reaction stands as a cornerstone technique, enabling the introduction of diverse aryl/heteroaryl groups at the C5 position. Key innovations include the use of SEM (2-(trimethylsilyl)ethoxymethyl)-protected intermediates to shield the pyrrole nitrogen during C–C bond formation, as demonstrated in the synthesis of ACC1 inhibitors where phenylboronic acid was coupled under Pd(PPh₃)₄ catalysis (yields: 75–92%) [3] [8]. The chemoselective coupling at C5 over C3 is governed by the electron-deficient nature of the pyridine ring and is further facilitated by copper(II) acetate-mediated N-arylation, enabling the installation of 3,4,5-trimethoxyphenyl groups critical for microtubule-targeting derivatives [8].
Recent advances include sequential halogenation-coupling protocols detailed in patent literature (WO2006063167A1), where 2-methylpyrrolopyridine undergoes directed ortho-lithiation followed by bromination to generate the C5-bromo intermediate. This serves as a versatile handle for subsequent Pd-catalyzed couplings with arylboronic acids, heteroaryl stannanes, or alkynyl triflates under mild conditions (50–80°C) [5].
Table 1: Cross-Coupling Reactions for Pyrrolo[3,2-b]pyridine Derivatives
Coupling Type | Reagents/Conditions | Substituents Introduced | Yield Range | Application Reference |
---|---|---|---|---|
Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80°C | Aryl, heteroaryl | 75–92% | ACC1 inhibitors [3] |
N-Arylation | ArB(OH)₂, Cu(OAc)₂, pyridine, 110°C | 3,4,5-Trimethoxyphenyl | 68% | Microtubule inhibitors [8] |
Sonogashira | R-C≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl | 60–75% | Fluorescent probes [5] |
Regioselective functionalization of the pyrrolopyridine scaffold demands precise control to avoid isomer formation. Bromination at C5 is achieved using bromine or N-bromosuccinimide (NBS) in non-polar solvents (e.g., CCl₄ or DCM), exploiting the inherent electron density distribution of the ring system. Crystallographic studies confirm that the fused pyridine-pyrrole system adopts a near-perfect planar configuration (r.m.s. deviation: 0.017 Å), which directs electrophilic attack to the electron-rich C5 position adjacent to the pyrrolic nitrogen [6] [9]. For 2-methyl derivatives, direct methylation employs methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃/DMF), though over-alkylation risks necessitate stoichiometric control [4].
Alternative routes start from pre-methylated precursors: 2-methyl-1H-pyrrolo[3,2-b]pyridine undergoes NBS-mediated bromination at C5 with >95% regioselectivity, confirmed by LC-MS and ¹H NMR (characteristic singlet at δ 7.85 ppm for C4-H) [4] [5]. The bromo-methyl synergy is evidenced in Sigma-Aldrich’s catalog entry (SMILES: Cc1cc2cc(Br)cnc2[nH]1), highlighting the stability of this regioisomer [4].
Table 2: Regioselective Bromination and Methylation Conditions
Reaction Type | Reagents | Temperature | Regioselectivity | Key Analytical Data |
---|---|---|---|---|
C5 Bromination | NBS, CCl₄ | 0°C → 25°C | >95% | ¹H NMR (DMSO-d6): δ 7.85 (s, 1H) [5] |
N1 Methylation | CH₃I, K₂CO₃, DMF | 60°C | 89% | –NH disappearance (IR) [4] |
C2 Methylation | n-BuLi, CH₃I, THF, –78°C | –78°C | 78% | ¹H NMR: δ 2.45 (s, 3H) [5] |
While Pd-catalysis dominates functionalization strategies, sustainability challenges drive innovation in metal-free and low-Pd systems. Conventional Pd-mediated couplings (e.g., Suzuki, Sonogashira) employ Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading but generate Pd residues requiring scavengers (e.g., SiliaBond® thiourea) during purification [6]. The Ullmann-type C–N coupling with CuI/1,10-phenanthroline offers a lower-cost alternative for N-arylations, though yields are modest (50–65%) compared to Pd [5].
Emerging metal-free approaches include:
Table 3: Comparison of Catalytic Systems for Key Transformations
Catalytic System | Reaction | Conditions | Yield | Pd/Cu Residue | E-Factor* |
---|---|---|---|---|---|
Pd(PPh₃)₄ (1 mol%) | Suzuki coupling | K₂CO₃, dioxane/H₂O, 80°C | 92% | 120 ppm | 18 |
CuI/phenanthroline (10 mol%) | C–N coupling | K₃PO₄, DMSO, 110°C | 65% | – (Cu: 350 ppm) | 32 |
Ir photocatalyst (2 mol%) | Borylation | B₂Pin₂, MeOH, blue LEDs, 25°C | 78% | 0 ppm | 12 |
None (SNAr) | Amination | Piperazine, DMSO, 80°C | 85% | 0 ppm | 8 |
*E-factor = kg waste/kg product; lower values indicate greener processes [5] [8].
Multi-step syntheses of 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine encounter critical bottlenecks in purification and scalability. The SEM-protection/deprotection sequence—though essential for nitrogen shielding—generates volatile siloxanes during TFA-mediated deprotection, complicating isolation and requiring careful trapping of (CH₃)₃SiCl byproducts [3]. Chromatography is often unavoidable due to:
Crystallization challenges arise from the compound’s planar, hydrophobic structure, which promotes π-stacking and gel formation in alcoholic solvents. Optimized protocols use toluene/heptane (7:3) at –20°C, yielding 65–70% recovery with >99% purity [6] [9]. For gram-scale production, telescoped routes avoid intermediate isolation: Bromination with NBS in CCl₄ is followed by direct filtration and solvent swap to DMF for methylation, reducing steps and waste [5]. Recent advances include:
Table 4: Purification Methods and Scalability Metrics
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0